
Pentafluorophenyl pyridine-4-carboxylate
Overview
Description
Pentafluorophenyl pyridine-4-carboxylate is a heterocyclic compound that contains a pyridine ring and a pentafluorophenyl group attached to a carboxylate functional group.
Biochemical Analysis
Biochemical Properties
Pentafluorophenyl pyridine-4-carboxylate plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of pyridine-4-carboxylic acid functionalized Fe3O4 nanoparticles, which serve as organic-inorganic hybrid heterogeneous catalysts . These interactions are crucial for the compound’s role in facilitating biochemical reactions, enhancing solubility, polarity, and hydrogen bonding capacity .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of enzymes such as acetylcholinesterase, which plays a critical role in the cholinergic nervous system . Additionally, the compound’s impact on oxidative stress and lipid peroxidation has been noted, indicating its potential effects on cellular health and function .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It can participate in free radical bromination, nucleophilic substitution, and oxidation reactions . These interactions can lead to enzyme inhibition or activation and changes in gene expression. For example, the compound’s ability to stabilize resonance structures in benzylic carbocations highlights its role in facilitating specific biochemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that the compound can maintain its catalytic efficiency over multiple cycles when used in the synthesis of pyrano[3,2-b]pyranone derivatives . Long-term effects on cellular function, such as changes in enzyme activity and oxidative stress, have also been observed .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity and reduced oxidative stress . At higher doses, it can cause toxic or adverse effects, including skin and eye irritation, respiratory issues, and potential organ toxicity . These dosage-dependent effects highlight the importance of careful dosage regulation in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence the metabolism of nucleotides, amino acids, and other biomolecules . The compound’s role in the pyrimidine metabolism pathway, for instance, demonstrates its impact on cellular proliferation, differentiation, and apoptosis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its localization and accumulation can affect its activity and function. For example, the compound’s incorporation into single-chain polymer nanoparticles has been shown to enhance its solubility and bioavailability .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentafluorophenyl pyridine-4-carboxylate can be synthesized through the reaction of pentafluorophenol with pyridine-4-carbonyl chloride. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Pentafluorophenyl pyridine-4-carboxylate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The pentafluorophenyl group can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and pentafluorophenol.
Oxidation and Reduction: The pyridine ring can undergo oxidation or reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alcohols. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
Nucleophilic substitution: Substituted pyridine derivatives.
Hydrolysis: Pyridine-4-carboxylic acid and pentafluorophenol.
Oxidation and Reduction: Oxidized or reduced pyridine derivatives.
Scientific Research Applications
Synthesis of Carboxamides
One of the primary applications of pentafluorophenyl pyridine-4-carboxylate is in the formation of carboxamides. The compound can be used to generate a variety of amide libraries through improved coupling methods that utilize polymeric reagents and catalysts. This approach allows for efficient nucleophilic addition of amines and thiols to the activated ester, facilitating the rapid synthesis of complex molecules without the need for extensive purification methods such as chromatography or recrystallization .
One-Pot Reactions
This compound can also be employed in one-pot reactions to simultaneously protect amino groups and activate carboxylic acids. This method streamlines peptide synthesis by reducing the number of reaction steps required, thus increasing overall efficiency .
Amide Library Formation
A notable study demonstrated the use of pentafluorophenyl esters for generating carboxamide libraries. Researchers utilized this compound in conjunction with polyvinylpyridine and poly-DMAP as catalysts to facilitate the reaction between activated esters and nucleophiles such as amines . This method not only enhanced yield but also minimized by-products, showcasing its potential for high-throughput screening in drug discovery.
Cosmetic Formulations
In cosmetic chemistry, this compound has been explored for its ability to improve the stability and efficacy of formulations. Its incorporation into topical products has been studied for enhancing skin hydration and improving sensory properties through optimized interactions with other formulation components .
Data Table: Comparison of Synthesis Methods Using this compound
Method | Advantages | Limitations |
---|---|---|
Traditional Coupling | Well-established protocols | Time-consuming; requires purification |
Polymer-Assisted Coupling | High efficiency; reduced by-products | Dependency on specific polymer reagents |
One-Pot Protection & Activation | Streamlined process; fewer steps | May require optimization for specific amino acids |
Mechanism of Action
The mechanism of action of pentafluorophenyl pyridine-4-carboxylate involves its interaction with molecular targets through its functional groups. The pentafluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the pyridine ring can participate in hydrogen bonding and coordination with metal ions. These interactions can modulate the activity of enzymes and other biological molecules, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
Pentafluoropyridine: A fluorinated building block used in the synthesis of polysubstituted pyridine derivatives.
4,4’-Bis(pentafluorophenyl)-2,2’-bipyridine: A compound with similar electronic properties used in coordination chemistry.
Uniqueness
Pentafluorophenyl pyridine-4-carboxylate is unique due to the presence of both a pentafluorophenyl group and a pyridine ring, which confer distinct electronic and steric properties. This combination allows for versatile reactivity and a wide range of applications in various scientific fields .
Biological Activity
Pentafluorophenyl pyridine-4-carboxylate (PFPC), with the molecular formula C₁₂H₄F₅NO₂, is a synthetic organic compound that has garnered attention for its diverse biological activities. This article delves into the biochemical properties, mechanisms of action, and potential applications of PFPC in various fields, supported by data tables and relevant case studies.
PFPC is characterized by its unique structure, which includes a pentafluorophenyl group attached to a pyridine ring bearing a carboxylate functional group. This configuration imparts distinctive electronic properties that influence its reactivity and biological interactions.
1.1 Synthesis and Characterization
PFPC is typically synthesized through the reaction of pyridine-4-carboxylic acid with pentafluorophenol in the presence of a coupling agent and a base, such as triethylamine. Characterization techniques include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy
- Mass Spectrometry
- Elemental Analysis
These methods confirm the successful formation and purity of PFPC .
2. Biological Activity
PFPC exhibits a range of biological activities, particularly in proteomics research and enzyme inhibition.
2.1 Enzyme Interaction
PFPC has been shown to interact with various enzymes, influencing cellular processes such as:
- Acetylcholinesterase Activity : PFPC affects the cholinergic nervous system by modulating acetylcholinesterase activity .
- Potential Antimicrobial Properties : Derivatives of PFPC have demonstrated antimicrobial effects against specific bacterial strains, indicating its potential as an antimicrobial agent .
2.2 Cellular Effects
Research indicates that PFPC influences cellular signaling pathways and gene expression. Its ability to engage in molecular interactions allows it to modulate various cellular functions, including metabolism and cell proliferation .
The mechanism of action of PFPC involves its interaction with biomolecules at the molecular level. Key interactions include:
- Hydrogen Bonding : The pyridine ring can form hydrogen bonds with proteins and nucleic acids.
- π-π Interactions : The pentafluorophenyl group engages in π-π stacking with aromatic residues in proteins.
- Coordination with Metal Ions : The functional groups can coordinate with metal ions, enhancing the compound's biological activity .
4.1 Case Study: Enzyme Inhibition
A study focused on PFPC's derivatives revealed their potential as inhibitors for specific enzymes involved in cancer metabolism. For example, certain derivatives exhibited IC₅₀ values as low as 19 nM against human enzymes, showcasing their potency .
Compound | IC₅₀ (nM) | Target Enzyme |
---|---|---|
PFPC Derivative 1 | 19 | Human Purine Nucleoside Phosphorylase |
PFPC Derivative 2 | 4 | Mycobacterium tuberculosis PNP |
4.2 Cytotoxicity Studies
Cytotoxicity studies have shown that PFPC can induce cell cycle arrest in cancer cell lines, suggesting its potential use in cancer therapeutics. Notably, derivatives demonstrated significant toxicity against melanoma cells .
5. Applications in Research and Industry
PFPC's unique properties make it suitable for various applications:
- Proteomics Research : Utilized as a biochemical probe due to its reactivity with proteins.
- Drug Development : Investigated for its potential as an enzyme inhibitor in therapeutic settings.
- Materials Science : Employed in the development of advanced materials such as polymers and coatings .
6. Conclusion
This compound is a versatile compound with significant biological activity, particularly in enzyme inhibition and antimicrobial applications. Ongoing research continues to explore its full potential, paving the way for novel therapeutic strategies and industrial applications.
Further studies are warranted to elucidate the detailed mechanisms underlying its biological effects and to optimize its use in clinical settings.
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) pyridine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4F5NO2/c13-6-7(14)9(16)11(10(17)8(6)15)20-12(19)5-1-3-18-4-2-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SECUXNAZTVWKIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4F5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373056 | |
Record name | Pentafluorophenyl pyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70373056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
360574-34-1 | |
Record name | Pentafluorophenyl pyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70373056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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